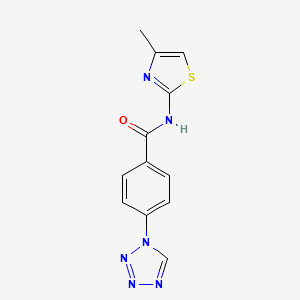

N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-methylthiazole moiety linked to a benzamide core substituted with a tetrazole group. This compound has garnered attention due to its structural similarity to pharmacologically active thiazolides, such as nitazoxanide, a broad-spectrum anti-infective agent .

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c1-8-6-20-12(14-8)15-11(19)9-2-4-10(5-3-9)18-7-13-16-17-18/h2-7H,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYIXHOKHXUMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting 4-methylthiosemicarbazide with α-haloketones under reflux conditions.

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a Lewis acid catalyst such as zinc chloride.

Coupling Reactions: The final step involves coupling the thiazole and tetrazole rings to the benzamide moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole and tetrazole rings.

Medicine:

- Explored for its potential as a drug candidate, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry:

- Potential applications in the development of new materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole and tetrazole rings are known to interact with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Key Observations:

- Thiazole Modifications : Substitutions at the thiazole’s 4-position (e.g., methyl, nitrophenyl) influence steric bulk and electronic effects, impacting target selectivity .

Pharmacological and Functional Comparisons

Anti-Infective Potential

- The target compound shares a high similarity score (0.685) with AB3, which is structurally related to nitazoxanide, a known anti-protozoal and antiviral agent .

- In contrast, sulfonamide-bearing analogs (e.g., the herpes-targeting compound in ) demonstrate substituent-dependent specificity, highlighting the importance of functional group selection for therapeutic targeting.

Enzyme Inhibition and Binding

- Thiazole-benzamide derivatives like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibit plant growth modulation, likely via interaction with auxin or cytokinin pathways . The tetrazole group in the target compound may confer distinct hydrogen-bonding interactions absent in phenoxy-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.